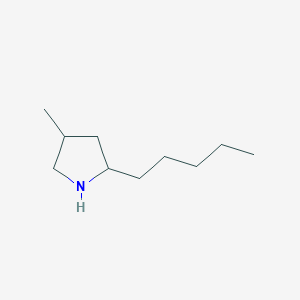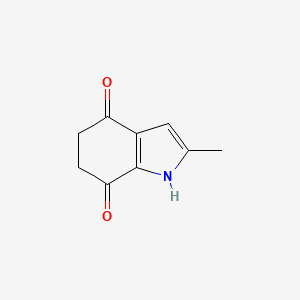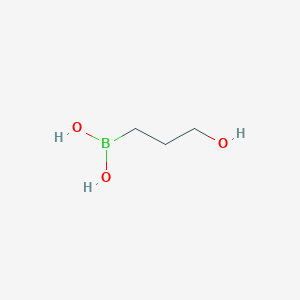
(3-Hydroxypropyl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Hydroxypropyl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to a hydroxyl group and an organic substituent. This compound is particularly notable for its utility in organic synthesis, especially in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Hydroxypropyl)boronic acid involves the hydroboration of alkenes. This process typically uses borane (BH3) or its derivatives, which add across the double bond of an alkene to form the corresponding boronic acid. The reaction is usually carried out under mild conditions, often in the presence of a solvent such as tetrahydrofuran (THF) .
Industrial Production Methods: On an industrial scale, this compound can be produced through the electrophilic trapping of an organometallic reagent with a boric ester. This method involves the reaction of an organometallic compound, such as an organolithium or Grignard reagent, with a boric ester like trimethyl borate (B(OMe)3) at low temperatures to prevent over-alkylation .
Analyse Chemischer Reaktionen
Types of Reactions: (3-Hydroxypropyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form boronic esters or borates.
Reduction: It can be reduced to form boranes.
Substitution: It can participate in substitution reactions, particularly in the presence of transition metal catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or other reducing agents.
Substitution: Palladium catalysts in Suzuki-Miyaura coupling reactions .
Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted boronic acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(3-Hydroxypropyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: It is used in the development of sensors and probes for detecting biological molecules, such as sugars and amino acids, due to its ability to form reversible covalent complexes with these molecules.
Wirkmechanismus
The mechanism by which (3-Hydroxypropyl)boronic acid exerts its effects is primarily through its ability to form reversible covalent bonds with diols and other Lewis bases. This property allows it to interact with a wide range of biological molecules, making it useful in the design of sensors and therapeutic agents. The molecular targets and pathways involved in these interactions include enzymes, proteins, and other biomolecules that contain hydroxyl or amino groups .
Vergleich Mit ähnlichen Verbindungen
- Phenylboronic acid
- Methylboronic acid
- Vinylboronic acid
Comparison: (3-Hydroxypropyl)boronic acid is unique among boronic acids due to its specific structure, which includes a hydroxypropyl group. This structure imparts unique reactivity and binding properties, making it particularly useful in applications that require the formation of reversible covalent bonds with biological molecules. In comparison, phenylboronic acid and methylboronic acid have different substituents, which affect their reactivity and applications. Vinylboronic acid, on the other hand, is more reactive due to the presence of a vinyl group, making it suitable for different types of chemical reactions .
Eigenschaften
IUPAC Name |
3-hydroxypropylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9BO3/c5-3-1-2-4(6)7/h5-7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMSHEVGMLRIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(CCCO)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1,1'-[2-Methyl-3-(pent-2-enyl)-2-cyclopenten-1-ylidene]bis(1H-indole)](/img/structure/B13106420.png)

![4-((Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)methyl)-3-(trifluoromethyl)aniline](/img/structure/B13106444.png)
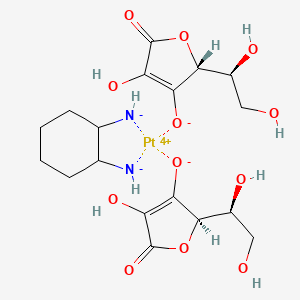
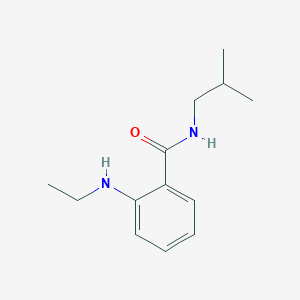
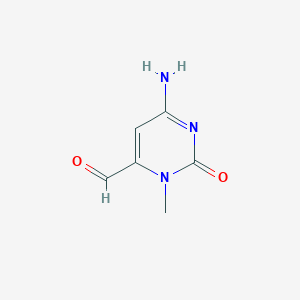
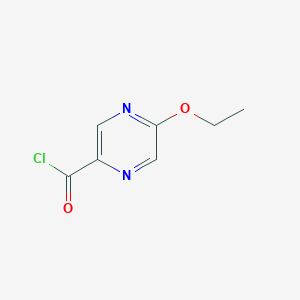
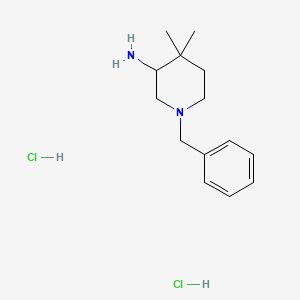
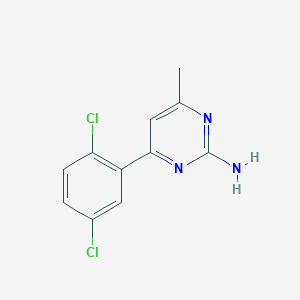

![3-(Pyridazin-3-yl)-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13106505.png)
